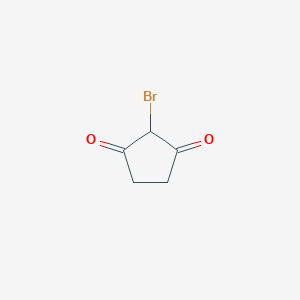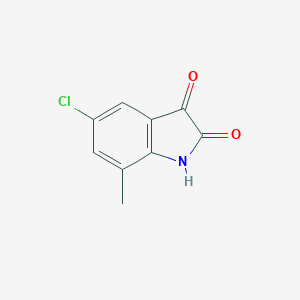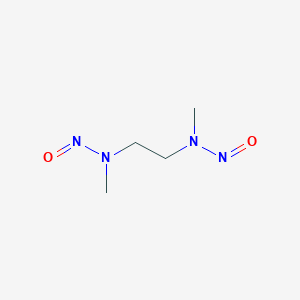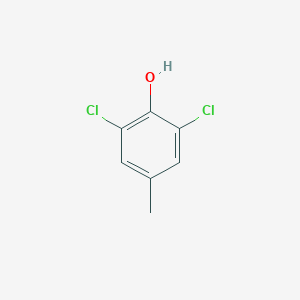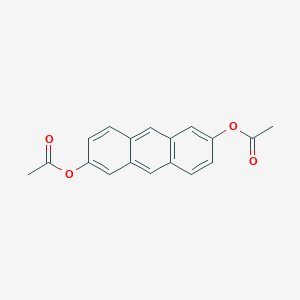
2,6-Diacetoxyanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diacetoxyanthracene is a chemical compound that belongs to the anthracene family. It is commonly used in scientific research due to its unique properties. This compound is synthesized through various methods and has been found to have several applications in scientific research.
作用機序
The mechanism of action of 2,6-Diacetoxyanthracene involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as DNA and proteins. This property makes 2,6-Diacetoxyanthracene a potent photosensitizer and useful in photodynamic therapy for the treatment of cancer.
生化学的および生理学的効果
2,6-Diacetoxyanthracene has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. Additionally, 2,6-Diacetoxyanthracene has been shown to have antioxidant properties and has been used in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 2,6-Diacetoxyanthracene in lab experiments is its potent photosensitizing properties. This property makes it useful in the development of photodynamic therapy for the treatment of cancer. Additionally, 2,6-Diacetoxyanthracene has been found to be a useful tool in the development of fluorescent probes for the detection of biomolecules. However, the use of 2,6-Diacetoxyanthracene in lab experiments is limited by its toxicity and the need for exposure to light for its activation.
将来の方向性
There are several future directions for the use of 2,6-Diacetoxyanthracene in scientific research. One direction is the development of more efficient and less toxic photosensitizers for use in photodynamic therapy. Another direction is the development of new materials for electronic devices using 2,6-Diacetoxyanthracene as a starting material. Additionally, the development of new fluorescent probes for the detection of biomolecules using 2,6-Diacetoxyanthracene is an area of future research.
Conclusion
In conclusion, 2,6-Diacetoxyanthracene is a chemical compound that has several applications in scientific research. It is synthesized through various methods and has been found to have potent photosensitizing properties. It has been used in the development of photodynamic therapy for the treatment of cancer, in the synthesis of organic semiconductors, and in the development of fluorescent probes for the detection of biomolecules. The future directions for the use of 2,6-Diacetoxyanthracene in scientific research include the development of more efficient and less toxic photosensitizers, the development of new materials for electronic devices, and the development of new fluorescent probes for the detection of biomolecules.
合成法
2,6-Diacetoxyanthracene can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation of anthracene with acetic anhydride. This reaction is catalyzed by aluminum chloride and produces 2,6-Diacetoxyanthracene as the primary product. Other methods include the use of Lewis acids, such as boron trifluoride, and the use of N-acyl anthranilic acids as starting materials.
科学的研究の応用
2,6-Diacetoxyanthracene has been widely used in scientific research due to its unique properties. It has been found to be a potent photosensitizer and has been used in photodynamic therapy for the treatment of cancer. It has also been used in the synthesis of organic semiconductors and in the development of new materials for electronic devices. Additionally, 2,6-Diacetoxyanthracene has been used in the development of fluorescent probes for the detection of biomolecules.
特性
CAS番号 |
13979-53-8 |
|---|---|
製品名 |
2,6-Diacetoxyanthracene |
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
(6-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3 |
InChIキー |
GQNCWHNLXFXJLD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
同義語 |
2,6-Diacetoxyanthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
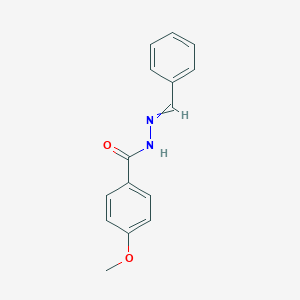
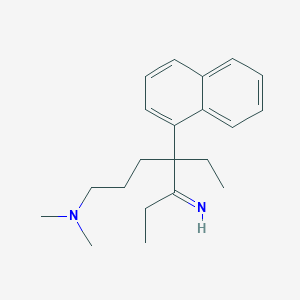
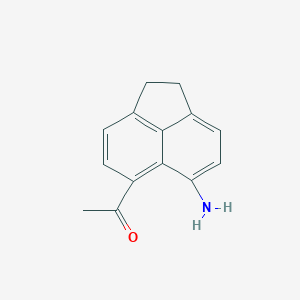
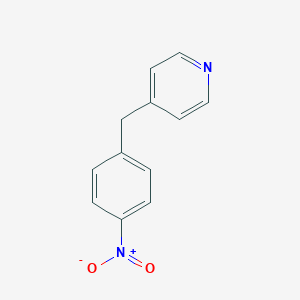
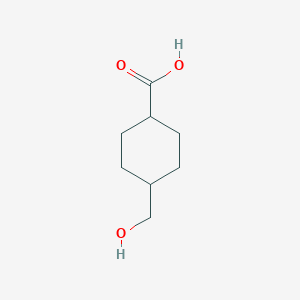
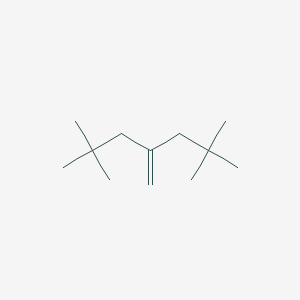
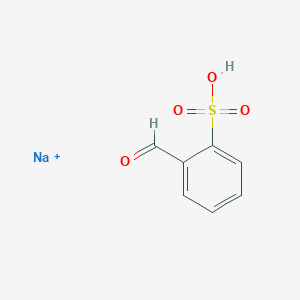
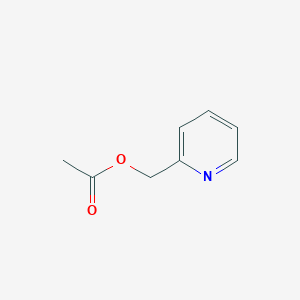
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
